molecular formula C9H6Cl2F3N B13194682 n-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride

n-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride

Cat. No.: B13194682
M. Wt: 256.05 g/mol
InChI Key: IXYMSFLIKBOWMD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride is an organic compound that features a trifluoromethyl group and a chlorophenyl group attached to a propanimidoyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride typically involves the reaction of 4-chloroaniline with 3,3,3-trifluoropropionyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 4-chloroaniline in anhydrous pyridine.

    Step 2: Slowly add 3,3,3-trifluoropropionyl chloride to the solution while maintaining the temperature below 0°C.

    Step 3: Stir the reaction mixture at room temperature for several hours.

    Step 4: Quench the reaction with water and extract the product with an organic solvent such as dichloromethane.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation can lead to the formation of corresponding amides or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of amides or carboxylic acids.

Scientific Research Applications

N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and biological studies to modify target molecules or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3,3,3-trifluoropropionamide
  • N-(4-Chlorophenyl)-3,3,3-trifluoropropanamide
  • N-(4-Chlorophenyl)-3,3,3-trifluoropropanoyl chloride

Uniqueness

N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride is unique due to the presence of both a trifluoromethyl group and a chlorophenyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H6Cl2F3N

Molecular Weight

256.05 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride

InChI

InChI=1S/C9H6Cl2F3N/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-4H,5H2

InChI Key

IXYMSFLIKBOWMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(CC(F)(F)F)Cl)Cl

Origin of Product

United States

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